

# Solubility Profile of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde |
| Cat. No.:      | B1352192                                 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines predicted solubility based on the physicochemical properties of structurally similar compounds and general principles of chemical solubility. Furthermore, it details a standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for assessing the solubility of a novel compound.

## Core Compound Information

| Identifier        | Value                                          |
|-------------------|------------------------------------------------|
| IUPAC Name        | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde       |
| CAS Number        | 7740-05-8                                      |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub> |
| Molecular Weight  | 186.59 g/mol                                   |
| Physical Form     | Solid                                          |

# Predicted Solubility in Common Laboratory Solvents

Quantitative solubility data for **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** is not readily available. However, based on the principles of "like dissolves like" and data for analogous compounds such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a qualitative solubility profile can be predicted. The presence of a polar hydroxyl group and a carbonyl group suggests potential for hydrogen bonding, while the chlorinated aromatic ring introduces some nonpolar character.

| Solvent         | Predicted Qualitative Solubility | Rationale                                                                                                                                                                                                                                                     |
|-----------------|----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Water           | Insoluble to Sparingly Soluble   | The hydrophobic aromatic ring and chlorine atom likely dominate over the polar functional groups, limiting aqueous solubility. Aldehydes with carbon chains longer than five atoms tend to have low water solubility. <a href="#">[1]</a> <a href="#">[2]</a> |
| Methanol        | Soluble                          | The polarity of methanol is suitable for dissolving compounds with hydroxyl and carbonyl groups. Structurally similar O-vanillin is soluble in methanol. <a href="#">[3]</a>                                                                                  |
| Ethanol         | Soluble                          | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound. O-vanillin is soluble in alcohol. <a href="#">[3]</a>                                                            |
| Acetone         | Soluble                          | As a polar aprotic solvent, acetone is a good solvent for many organic compounds, including aromatic aldehydes.                                                                                                                                               |
| Ethyl Acetate   | Moderately Soluble to Soluble    | Ethyl acetate has intermediate polarity and is a good solvent for a wide range of organic molecules.                                                                                                                                                          |
| Dichloromethane | Soluble                          | A common solvent for a broad range of organic compounds.                                                                                                                                                                                                      |
| Chloroform      | Soluble                          | Similar to dichloromethane, it is a versatile solvent for                                                                                                                                                                                                     |

organic compounds.

Dimethyl Sulfoxide (DMSO) Soluble

A highly polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds, including those with poor solubility in other solvents.

Dimethylformamide (DMF) Soluble

Another highly polar aprotic solvent with excellent solvating properties for a broad spectrum of organic molecules.

## Experimental Protocol for Solubility Determination

A standard method for the quantitative determination of the solubility of an aromatic aldehyde involves creating a saturated solution and subsequently measuring the concentration of the dissolved compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

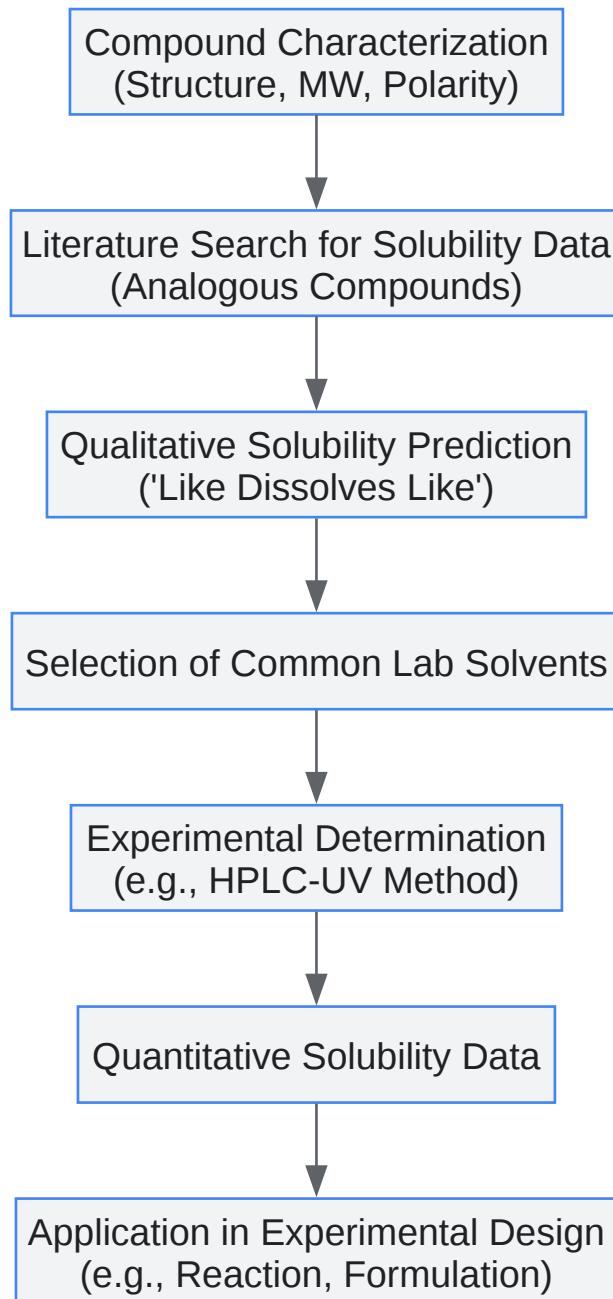
Objective: To determine the quantitative solubility of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** in a specific solvent at a controlled temperature.

Materials:

- **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**
- Selected solvent (e.g., water, ethanol)
- Volumetric flasks
- Syringe filters (e.g., 0.45 µm PES)
- HPLC system with a UV detector
- Analytical balance

- Shaking incubator or magnetic stirrer with temperature control

Procedure:


- Preparation of Saturated Solution:
  - Add an excess amount of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** to a known volume of the selected solvent in a sealed container.
  - Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a temperature-controlled magnetic stirrer can be used.
- Sample Preparation:
  - After the equilibration period, allow the undissolved solid to settle.
  - Carefully withdraw a sample of the supernatant using a syringe.
  - Filter the sample through a syringe filter to remove any undissolved particles.
- Sample Analysis:
  - Prepare a series of standard solutions of known concentrations of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** in the same solvent.
  - Analyze the standard solutions and the filtered sample solution by HPLC-UV. The UV detector wavelength should be set to the absorbance maximum of the compound.
  - Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
- Calculation of Solubility:
  - Determine the concentration of the compound in the filtered sample solution by interpolating its peak area on the calibration curve.

- The determined concentration represents the solubility of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** in the chosen solvent at the specified temperature.

## Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a novel compound like **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**.

Solubility Assessment Workflow for a Novel Compound



[Click to download full resolution via product page](#)

Caption: Workflow for solubility assessment of a new chemical entity.

This guide provides a framework for understanding and determining the solubility of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**. For precise quantitative data, experimental determination is essential. The provided protocol and workflow offer a systematic approach for researchers in their experimental design and execution.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. 2-Hydroxy-3-methoxybenzaldehyde, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Solubility Profile of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352192#solubility-of-5-chloro-2-hydroxy-3-methoxybenzaldehyde-in-common-lab-solvents>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)